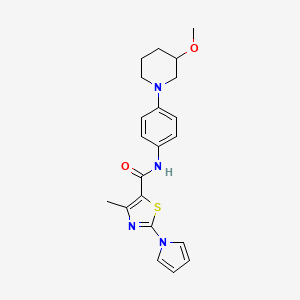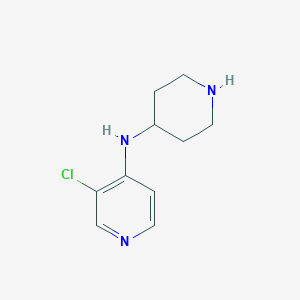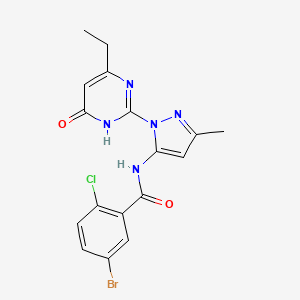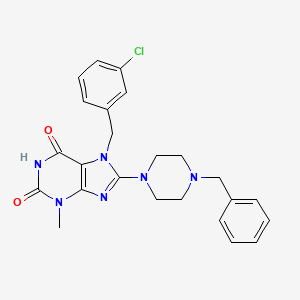
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide belong to a class of organic compounds known as amides. They are formed by the condensation reaction of a carboxylic acid with an amine, in which a water molecule is eliminated . These compounds can exhibit a range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound can be characterized by techniques such as single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules can be linked by N–H⋯O and C–H⋯O hydrogen bonds. There can also be weak π⋯π interactions in the compound form a layer structure parallel to the plane .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various laboratory techniques. For example, a similar compound, 3-Chloro-4-methylphenyl isocyanate, is a colorless liquid with an acrid odor. It is denser than water and toxic by ingestion, inhalation, and skin absorption .Aplicaciones Científicas De Investigación
Pharmaceutical Research: Drug Synthesis
This compound is utilized in the synthesis of various pharmaceuticals due to its chemical structure which allows for the formation of stable amide bonds. The presence of the benzothiophene moiety is particularly significant as it is a common feature in molecules with therapeutic potential . Researchers leverage this compound to develop new drugs with improved efficacy and safety profiles.
Material Science: Organic Semiconductors
In material science, the compound’s molecular structure, which includes a benzothiophene ring, makes it a candidate for use in organic semiconductors. These semiconductors are crucial for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .
Chemical Synthesis: Heterocyclic Chemistry
Heterocyclic compounds like N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide are pivotal in chemical synthesis. They serve as building blocks for creating complex molecules with diverse biological activities, essential in developing new chemical entities .
Agricultural Chemistry: Pesticide Development
The compound’s structural features are explored for developing novel pesticides. Its ability to interact with various biological targets can lead to the creation of pesticides with specific modes of action, potentially reducing the environmental impact of pest control .
Analytical Chemistry: Chromatography
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods to help identify and quantify similar compounds in complex mixtures .
Biological Research: Antifungal Activity
Research has shown that compounds with similar structures exhibit antifungal properties. This particular compound could be investigated for its potential use in controlling fungal infections in both medical and agricultural settings .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its potential applications. Given the importance of heterocyclic chemistry and the potential of similar compounds in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-9-2-3-11(8-13(9)17)18-16(20)15-7-10-6-12(19(21)22)4-5-14(10)23-15/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCQYDKXXZLALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-Chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2924944.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)
![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)



![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2924957.png)



